L-alpha-amino acids
L-α-Amino acids are a class of amino acids that possess an α-carbon atom bonded to the amine group (NH₂) and the carboxylic acid group (COOH), with the hydrogen atom and the side chain (R-group) attached to the same carbon. These amino acids play crucial roles in biological processes, particularly as building blocks for proteins. The L-stereoisomer is the most common form found in natural proteins, whereas D-α-amino acids are less prevalent but still occur in certain peptide structures.
The α-carbon of L-α-amino acids is asymmetric (except glycine), meaning it can exist in two enantiomeric forms—L and D. However, only the L-forms are incorporated into polypeptides by living organisms through a process known as protein synthesis. Each L-α-amino acid has unique properties determined by its side chain (R-group), which influences its solubility, acidity, basicity, and reactivity.
Common applications of L-α-amino acids include pharmaceuticals, food additives, nutritional supplements, and as building blocks in the development of synthetic peptides. Their high purity and well-defined structure make them essential components in various biochemical research and industrial processes.

構造 | 化学名 | CAS | MF |
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Ectoine | 96702-03-3 | C6H10N2O2 |
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H-Lys(Me)2-OH Hydrochloride | 2259-86-1 | C8H18N2O2 |
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[S-(E)]-2-amino-4-(2-aminoethoxy)-3-butenoic acid | 49669-74-1 | C6H12N2O3 |
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L-Glutamine | 56-85-9 | C5H10N2O3 |
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(αS,5R)-α,2-Diamino-4,5-dihydro-1H-imidazole-5 Propanoic Acid | 21209-39-2 | C6H12N4O2 |
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(2R)-2-Amino-3-(methylsulfinyl)propanoic acid | 6853-87-8 | C4H9NO3S |
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Cycloleucine | 52-52-8 | C6H11NO2 |
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β-cyano-L-Alanine | 6232-19-5 | C4H6N2O2 |
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Hydroxyectoin | 165542-15-4 | C6H10N2O3 |
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(2S,6S)-2,6-Diaminoheptanedioic acid | 14289-34-0 | C7H14N2O4 |
関連文献
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